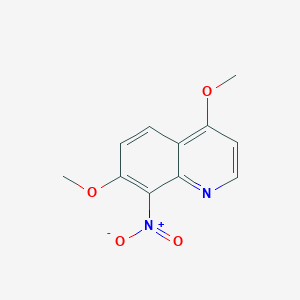
4,7-Dimethoxy-8-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethoxy-8-nitroquinoline is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. The presence of methoxy and nitro groups in this compound enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-8-nitroquinoline typically involves the nitration of 4,7-dimethoxyquinoline. This can be achieved by treating 4,7-dimethoxyquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitration reaction is carefully monitored to avoid over-nitration and formation of undesired by-products.
化学反応の分析
Types of Reactions
4,7-Dimethoxy-8-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,7-Dimethoxy-8-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Oxidized quinoline derivatives with altered electronic properties.
科学的研究の応用
4,7-Dimethoxy-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,7-Dimethoxy-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to enzymes and proteins, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
4,7-Dimethoxyquinoline: Lacks the nitro group, resulting in different reactivity and biological activity.
8-Nitroquinoline: Lacks the methoxy groups, leading to different chemical properties and applications.
4,7-Dimethoxy-8-aminoquinoline: Formed by the reduction of 4,7-Dimethoxy-8-nitroquinoline, with distinct biological activities.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
113124-60-0 |
|---|---|
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC名 |
4,7-dimethoxy-8-nitroquinoline |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-5-6-12-10-7(8)3-4-9(17-2)11(10)13(14)15/h3-6H,1-2H3 |
InChIキー |
KPRUPCHDKVSLMT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=NC=CC(=C2C=C1)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


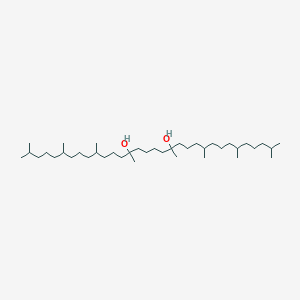

![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B14317453.png)
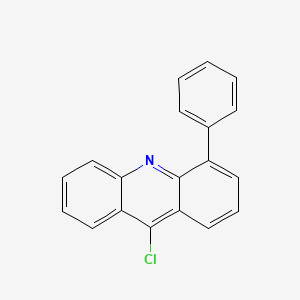
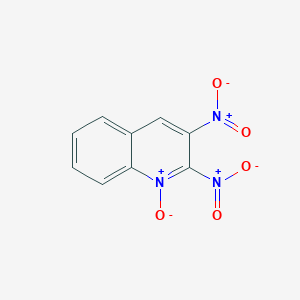
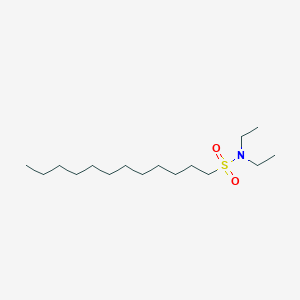
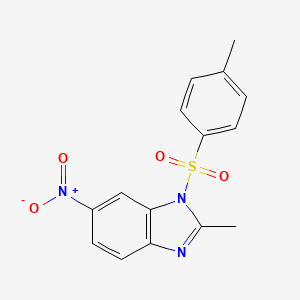
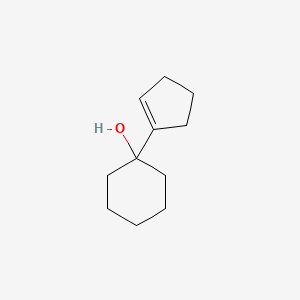
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
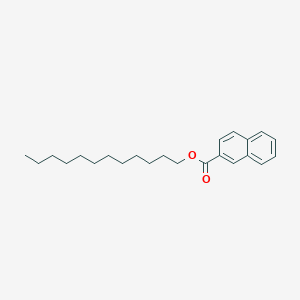
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)
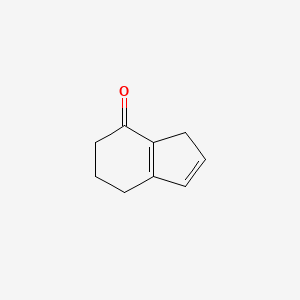
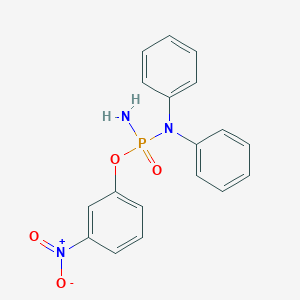
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
